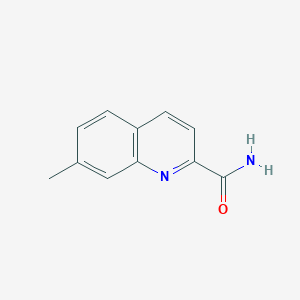
7-methyl-2-Quinolinecarboxamide
描述
7-methyl-2-Quinolinecarboxamide is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of the amide group in this compound enhances its chemical reactivity and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-Quinolinecarboxamide typically involves the amidation of 7-Methylquinoline-2-carboxylic acid. This can be achieved through several methods:
Catalytic Amidation: Catalysts such as transition metals can be used to facilitate the amidation reaction under milder conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 7-methyl-2-Quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce 7-Methylquinoline-2-carboxylic acid amine.
科学研究应用
7-methyl-2-Quinolinecarboxamide has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-methyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
2-Methylquinoline: This compound is structurally similar but lacks the carboxylic acid amide group.
2-Styrylquinoline-4-carboxylic Acid: This derivative has a styryl group in place of the methyl group and exhibits different biological activities.
Uniqueness: 7-methyl-2-Quinolinecarboxamide is unique due to the presence of both the methyl group and the carboxylic acid amide group, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
7-methylquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-4-5-9(11(12)14)13-10(8)6-7/h2-6H,1H3,(H2,12,14) |
InChI 键 |
GDFQJMOYWRDKQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(=O)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
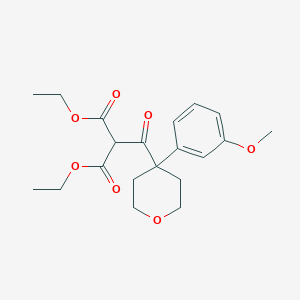
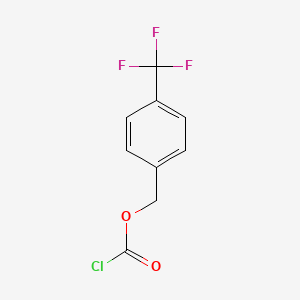
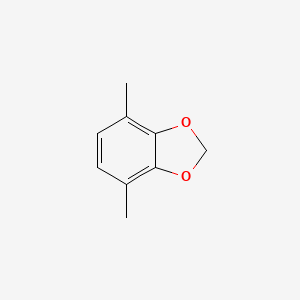
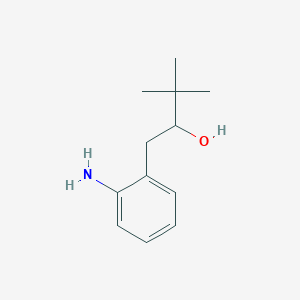
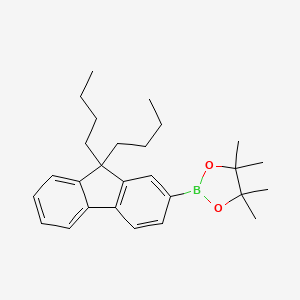
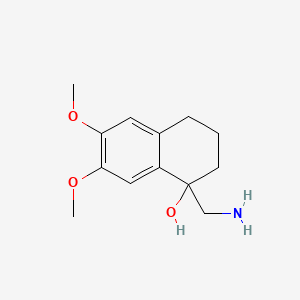
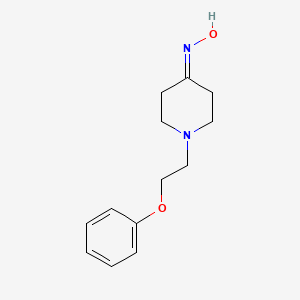
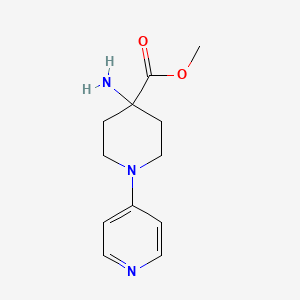
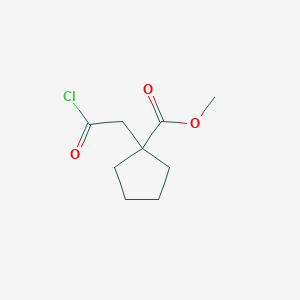
![N-methyl-N-[(3,4-dichlorophenyl)acetyl]glycine](/img/structure/B8427766.png)
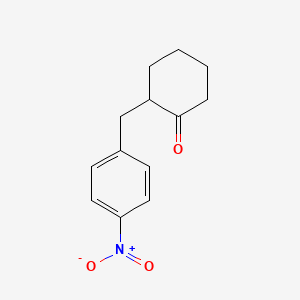

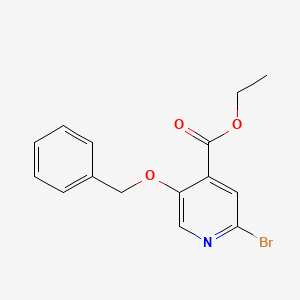
![Ethanone, 1-[5-(bromomethyl)-6-chloro-2-pyridinyl]-](/img/structure/B8427793.png)
